molecular formula C13H7ClF3NO3 B1678999 Nitrofluorfen CAS No. 42874-01-1

Nitrofluorfen

Cat. No. B1678999
CAS RN: 42874-01-1
M. Wt: 317.65 g/mol
InChI Key: ZGGSVBWJVIXBHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitrofluorfen is a chemical compound with the formula C13H7ClF3NO3 . It’s a diphenyl ether herbicide .


Synthesis Analysis

The synthesis of Nitrofluorfen involves a multi-step reaction with 2 steps . The first step involves the use of chlorine and 1,2-dichloro-ethane at 0 °C. The second step involves the use of KOH, MeOH, and sulfolane .


Molecular Structure Analysis

The Nitrofluorfen molecule contains a total of 29 bonds. There are 22 non-H bond(s), 14 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 nitro group(s) (aromatic), and 1 ether(s) (aromatic) .

Scientific Research Applications

Teratogenic Mechanisms and Effects on Embryonic Development

Research has elucidated nitrofen's potent teratogenicity, particularly highlighting its capacity to induce visceral malformations in rats without overt maternal toxicity or embryolethality. Studies suggest that nitrofen perturbs specific embryonic differentiation processes, with a growing body of evidence pointing towards alterations in thyroid hormone status as a pivotal mechanism. Nitrofen or its metabolites may mimic thyroid hormones, disrupt their plasma levels, or interfere with their receptor binding, leading to abnormal organogenesis (Manson, 1986); (Manson et al., 1984).

Impact on Cellular Proliferation and Apoptosis

Nitrofen has been shown to inhibit the proliferation of type II pneumocytes and induce apoptosis, suggesting a mechanism through which it may cause pulmonary hypoplasia. This effect is associated with down-regulation of proliferating cell nuclear antigen (PCNA) and alterations in the expression of apoptosis-related genes, such as a significant down-regulation of anti-apoptotic Bcl-xL (Liu Yuan, 2007).

Environmental Persistence and Mutagenicity

The environmental fate of nitrofen and its metabolites is of considerable concern due to their persistence in soil and water systems. The compound's mutagenic potential, facilitated by the activation of human xenobiotic-metabolizing enzymes, underscores the risks associated with its environmental release. This attribute not only poses a direct threat to human health but also impacts ecological systems, highlighting the importance of understanding and mitigating its environmental presence (Glatt & Meinl, 2003).

Safety And Hazards

Nitrofluorfen should be handled with care to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided .

properties

IUPAC Name

2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO3/c14-11-7-8(13(15,16)17)1-6-12(11)21-10-4-2-9(3-5-10)18(19)20/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGSVBWJVIXBHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042205
Record name Nitrofluorofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitrofluorfen

CAS RN

42874-01-1
Record name Nitrofluorfen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42874-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrofluorfen [ANSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042874011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrofluorofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NITROFLUOROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y97DI21M86
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nitrofluorfen
Reactant of Route 2
Reactant of Route 2
Nitrofluorfen
Reactant of Route 3
Reactant of Route 3
Nitrofluorfen
Reactant of Route 4
Reactant of Route 4
Nitrofluorfen
Reactant of Route 5
Reactant of Route 5
Nitrofluorfen
Reactant of Route 6
Reactant of Route 6
Nitrofluorfen

Citations

For This Compound
158
Citations
DE Vanstone, EH Stobbe - Weed Science, 1978 - cambridge.org
Root uptake and translocation of nitrofluorfen [2-chloro-1… nitrofluorfen label was translocated to the shoot as compared to 2.2% of the oxyfluorfen label. Less than 10% of the nitrofluorfen …
Number of citations: 22 www.cambridge.org
SM Ridley - Plant Physiology, 1983 - academic.oup.com
… ) have been compared with those of a herbicide of related structure, nitrofluorfen (2-chloro-1-[4-… Unlike nitrofluorfen, fomesafen has little effect as an inhibitor of electron flow or energy …
Number of citations: 13 academic.oup.com
DE Vanstone - 1977 - mspace.lib.umanitoba.ca
… Less than 10%'of nitrofluorfen or oxyfi uorfen was metaboi ized by either species after 24 hours. Metabotism did not influence the herbicidal action of either herbicide- … In fababean …
Number of citations: 4 mspace.lib.umanitoba.ca
L Scrano, SA Bufo, M D'Auria, P Meallier… - J Environ …, 2002 - fluoridealert.org
PubMed Abstract: Photochemistry studies can be helpful in assessing the environmental fate of chemicals. Photochemical reactions lead to the formation of by-products that can exhibit …
Number of citations: 2 fluoridealert.org
R Jesinger, P Agamuthu, WJ Broughton - … of the 7th Asian-Pacific Weed … - cabdirect.org
… pre-emergence herbicides (oxyfluorfen and nitrofluorfen) under oil palms were compared. … The data confirmed that oxyfluorfen and nitrofluorfen were economic and useful for legume …
Number of citations: 0 www.cabdirect.org
MW Bugg, J Whitmarsh, CE Rieck… - Plant Physiology, 1980 - academic.oup.com
… electron flow is 5to 10 lMfor nitrofluorfen and 50 to 70 iLM for … same extent by HOE and nitrofluorfen suggesting that these … the effects of HOE, nitrofluorfen, and DBMIB on electron …
Number of citations: 55 academic.oup.com
BL Upham, KK Hatzios - Pesticide Biochemistry and Physiology, 1987 - Elsevier
… and nitrofluorfen inhibited the rate of methional oxidation … Nitrofluorfen at 1 mM was the only p-nitro diphenyl ether herbicide … and nitrofluorfen had no effect. These data indicate that …
Number of citations: 7 www.sciencedirect.com
L Scrano, SA Bufo, M D'Auria, P Meallier… - Journal of …, 2002 - Wiley Online Library
… The common name of the decarboxylation product is nitrofluorfen, a potent herbicide no longer used commercially. The degradation is favored by the presence of oxygen in the reaction …
Number of citations: 45 acsess.onlinelibrary.wiley.com
JA Bohn - 1981 - elibrary.ru
Twenty five diphenyl ether compounds were evaluated to determine quantitative structural activity relationships in isolated mitochondria, chloroplasts, protoplasts and intact 1 af tissue. …
Number of citations: 6 elibrary.ru
P Agamuthu, YK Chan, R Jesinger, KM Khoo… - Agro-Ecosystems, 1980 - Elsevier
Two diphenyl ether pre-emergence herbicides, oxyfluorfen and nitrofluorfen, have been compared with manual weeding as a means of establishing Centrosema pubescens and …
Number of citations: 7 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.